1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
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Overview
Description
1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a piperazine ring. It is known for its potential use in medicinal chemistry and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with molecular targets such as neural stem cells. It has been shown to activate the hedgehog pathway, leading to the expansion of neural stem cells and progenitor cells . This pathway is crucial for cell differentiation and tissue regeneration, making this compound valuable in regenerative medicine.
Comparison with Similar Compounds
1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE can be compared with other piperazine derivatives such as:
1-[(4-NITROPHENYL)SULFONYL]-4-PHENYLPIPERAZINE: Similar in structure but with a phenyl group instead of a propyl group, used in similar applications.
1-[(4-NITROPHENYL)SULFONYL]PIPERAZINE: Lacks the additional piperidyl group, making it less complex but still useful in chemical synthesis.
The uniqueness of 1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE lies in its specific structure, which allows for unique interactions in biological systems and its potential in neuroprotection.
Properties
Molecular Formula |
C18H28N4O4S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C18H28N4O4S/c1-2-9-19-10-7-16(8-11-19)20-12-14-21(15-13-20)27(25,26)18-5-3-17(4-6-18)22(23)24/h3-6,16H,2,7-15H2,1H3 |
InChI Key |
MXWRXBOCLZTKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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